molecular formula C18H17N3O3 B11332992 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11332992
M. Wt: 323.3 g/mol
InChI Key: CKXFMBDRFYWCBK-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-phenyl-1,2,4-oxadiazole: This heterocycle can be synthesized by reacting benzonitrile with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride.

    Coupling Reaction: The final step involves coupling the 3,5-dimethylphenoxyacetic acid with the 5-phenyl-1,2,4-oxadiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic rings in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity. It could be explored for antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could play a key role in binding to these molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring.

    2-(3,5-dimethylphenoxy)-N-(5-ethyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group on the oxadiazole ring.

Uniqueness

The uniqueness of 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide lies in its specific combination of functional groups and aromatic systems. This combination can confer unique physical, chemical, and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(22)19-18-20-17(24-21-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

CKXFMBDRFYWCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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